molecular formula C22H32N2O3S B2972807 1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine CAS No. 681852-36-8

1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine

Cat. No.: B2972807
CAS No.: 681852-36-8
M. Wt: 404.57
InChI Key: UMOBHSUAHRBPLO-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a piperazine ring substituted with a methoxy-4-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the adamantane derivative and the piperazine ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfonyl group makes it particularly reactive in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Electrophilic substitution reactions often involve the use of strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted products resulting from electrophilic substitution.

Scientific Research Applications

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: Its interactions with biological systems can be explored for potential therapeutic uses.

  • Medicine: The compound may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It can be utilized in the production of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The adamantane moiety can interact with enzymes or receptors, while the sulfonyl group may participate in binding interactions. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(Adamantan-1-yl)-3-aminopropan-1-ol

  • 1-(Adamantan-1-yl)-3-propylthiourea

  • 1-(Adamantan-1-yl)-3-phenylthiourea

Uniqueness: 1-(Adamantan-1-yl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine is unique due to its specific structural features, which include the combination of the adamantane ring and the piperazine ring with a methoxy-4-methylbenzenesulfonyl group. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(1-adamantyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3S/c1-16-3-4-21(20(9-16)27-2)28(25,26)24-7-5-23(6-8-24)22-13-17-10-18(14-22)12-19(11-17)15-22/h3-4,9,17-19H,5-8,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOBHSUAHRBPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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